3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Overview
Description
3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (CEAPO) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound with a bicyclic structure, consisting of three rings fused together. The compound has a molecular formula of C9H14ClNO and a molecular weight of 191.68 g/mol. CEAPO is a colorless liquid with a slightly sweet odor, and is soluble in most organic solvents.
Scientific Research Applications
Synthetic Approaches and Chemical Studies
Synthetic Methodologies for Azabicyclo Derivatives : Studies have explored synthetic routes for azabicyclo derivatives, showcasing their utility in constructing complex molecular architectures. For instance, research on the synthetic approach to diterpene alkaloids highlights the construction of the bridged azabicyclic ring system, demonstrating the compound's role in synthesizing natural product analogs (Shibanuma & Okamoto, 1985). Similarly, expedient catalytic construction of azabicyclo carbaldehydes via intramolecular cyclopropanation has been reported, emphasizing the compound's significance in efficient chemical synthesis (Pan et al., 2015).
Building Blocks for Medicinal Chemistry : Bridged bicyclic morpholines, closely related to the chemical structure of interest, are noted as important building blocks in medicinal chemistry. These compounds, including 3-oxa-6-azabicycloheptanes, serve as morpholine isosteres, offering similar lipophilicity and aiding in the synthesis of pharmacologically relevant molecules (Walker, Eklov, & Bedore, 2012).
Applications in Drug Discovery
Aromatase Inhibitory Activity : Novel azabicycloheptane derivatives have been synthesized and evaluated for their inhibitory activity against human placental aromatase, an enzyme crucial for the conversion of androgens to estrogens. These compounds, including specific azabicyclohexane and azabicycloheptane diones, displayed potent inhibitory effects, suggesting their potential for the development of drugs for hormone-dependent tumors (Staněk et al., 1991).
Advanced Building Blocks for Drug Discovery : The development of substituted 3-azabicycloheptanes as advanced building blocks for drug discovery emphasizes the importance of azabicyclo derivatives. These structures, synthesized through photochemical means from common chemicals, are highlighted for their versatility in creating pharmacologically active compounds (Denisenko et al., 2017).
properties
IUPAC Name |
3-chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-2-15-11-8-5-9(11)7-13(6-8)10(14)3-4-12/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBXNOPIRIBNEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.